molecular formula C23H27N3O5 B1680915 SCH 563705 CAS No. 473728-58-4

SCH 563705

Cat. No.: B1680915
CAS No.: 473728-58-4
M. Wt: 425.5 g/mol
InChI Key: DGKQQEVYYPCMNE-OAHLLOKOSA-N
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Description

SCH 563705: is a potent and orally available antagonist of the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. It has shown significant anti-inflammatory and immunomodulatory activities. The compound is known for its ability to inhibit the migration of neutrophils, which are a type of white blood cell involved in inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SCH 563705 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

  • Formation of the cyclobutene core.
  • Introduction of the dimethylcarbamoyl and hydroxyl groups.
  • Attachment of the isopropylfuran moiety.

Industrial Production Methods: The industrial production of this compound requires stringent control of reaction conditions to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions: SCH 563705 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives with modified pharmacological properties .

Scientific Research Applications

SCH 563705 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1 pathways.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving neutrophil migration.

    Industry: Utilized in the development of new anti-inflammatory drugs and immunomodulatory agents.

Mechanism of Action

SCH 563705 exerts its effects by antagonizing the C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1. This inhibition prevents the binding of chemokines, thereby blocking the signaling pathways that lead to neutrophil migration and inflammation. The molecular targets include the receptors themselves, and the pathways involved are primarily related to immune response modulation .

Comparison with Similar Compounds

    Reparixin: Another C-X-C motif chemokine receptor 2 antagonist with similar anti-inflammatory properties.

    AZD-5069: A potent C-X-C motif chemokine receptor 2 antagonist used in research for inflammatory diseases.

    Mavorixafor: A selective antagonist of C-X-C motif chemokine receptor 4, used in studies related to immune cell migration.

Uniqueness of SCH 563705: this compound stands out due to its dual antagonistic activity on both C-X-C motif chemokine receptor 2 and C-X-C motif chemokine receptor 1, making it a versatile tool in studying and potentially treating a variety of inflammatory conditions .

Properties

IUPAC Name

3-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-2-hydroxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-6-15(17-10-13(11-31-17)12(2)3)24-18-19(22(29)21(18)28)25-16-9-7-8-14(20(16)27)23(30)26(4)5/h7-12,15,24-25,27H,6H2,1-5H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKQQEVYYPCMNE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437927
Record name 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473728-58-4
Record name 3-{[3,4-Dioxo-2-({(1R)-1-[4-(propan-2-yl)furan-2-yl]propyl}amino)cyclobut-1-en-1-yl]amino}-2-hydroxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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